Codactide

Description

CODACTIDE est un médicament expérimental principalement étudié pour son potentiel dans le traitement du diabète de type 2. Il fonctionne en imitant les hormones humaines telles que le peptide 1 de type glucagon et le glucagon, qui jouent un rôle crucial dans la régulation de la glycémie . This compound est un peptide administré par injection sous-cutanée .

Propriétés

IUPAC Name |

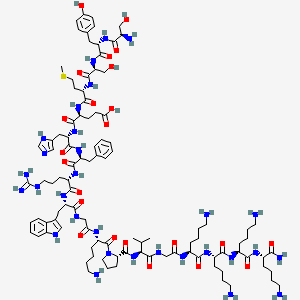

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C101H158N30O23S/c1-58(2)84(99(153)115-54-81(135)117-68(26-10-15-40-103)88(142)120-70(28-12-17-42-105)90(144)121-69(27-11-16-41-104)89(143)119-67(85(108)139)25-9-14-39-102)130-98(152)80-31-20-45-131(80)100(154)74(29-13-18-43-106)118-82(136)53-114-87(141)77(49-61-51-113-66-24-8-7-23-64(61)66)127-91(145)71(30-19-44-112-101(109)110)122-94(148)76(47-59-21-5-4-6-22-59)126-96(150)78(50-62-52-111-57-116-62)128-92(146)72(36-37-83(137)138)123-93(147)73(38-46-155-3)124-97(151)79(56-133)129-95(149)75(125-86(140)65(107)55-132)48-60-32-34-63(134)35-33-60/h4-8,21-24,32-35,51-52,57-58,65,67-80,84,113,132-134H,9-20,25-31,36-50,53-56,102-107H2,1-3H3,(H2,108,139)(H,111,116)(H,114,141)(H,115,153)(H,117,135)(H,118,136)(H,119,143)(H,120,142)(H,121,144)(H,122,148)(H,123,147)(H,124,151)(H,125,140)(H,126,150)(H,127,145)(H,128,146)(H,129,149)(H,130,152)(H,137,138)(H4,109,110,112)/t65-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHVGPOWQPPVFU-QQLGXXNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C101H158N30O23S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177096 | |

| Record name | Codactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2192.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22572-04-9 | |

| Record name | Codactide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022572049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Codactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CODACTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XZ27O27U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

La synthèse de CODACTIDE implique des techniques complexes de synthèse peptidique. La préparation comprend généralement les étapes suivantes :

Synthèse peptidique en phase solide (SPPS) : Cette méthode implique l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend des cycles de déprotection et de couplage pour allonger la chaîne peptidique.

Purification : Le peptide brut est purifié par chromatographie liquide haute performance (HPLC) pour éliminer les impuretés et obtenir le niveau de pureté souhaité.

Caractérisation : Le peptide purifié est caractérisé à l’aide de techniques telles que la spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire (RMN) pour confirmer sa structure et sa pureté.

Les méthodes de production industrielle de this compound impliqueraient probablement la mise à l’échelle du processus SPPS et l’optimisation des étapes de purification pour garantir la cohérence et l’efficacité de la fabrication à grande échelle.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Il sert de composé modèle pour l’étude des techniques de synthèse, de purification et de caractérisation des peptides.

Biologie : this compound est utilisé pour étudier le rôle du peptide 1 de type glucagon et du glucagon dans le métabolisme du glucose et la sécrétion d’insuline.

Médecine : Le composé est étudié en tant qu’agent thérapeutique potentiel pour le diabète de type 2, avec des études axées sur son efficacité, sa sécurité et son mécanisme d’action.

Industrie : Les méthodes de synthèse et de production de this compound fournissent des informations sur les processus de fabrication de peptides à grande échelle, qui peuvent être appliqués à d’autres médicaments à base de peptides.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Antimicrobial Activity

- Codactide has demonstrated significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies indicate that it can inhibit the growth of resistant strains, making it a promising candidate for new antibiotic therapies.

-

Cancer Treatment

- Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells, which could lead to the development of novel anticancer agents.

-

Neuroprotective Effects

- Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. This property positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Biotechnological Applications

-

Biomarkers

- This compound can be utilized as a biomarker in diagnostic assays due to its stability and specificity in binding to certain proteins. This application is particularly relevant in early disease detection.

-

Drug Delivery Systems

- The compound's ability to form stable complexes with various drugs enhances its potential as a drug delivery vehicle. Research is ongoing to evaluate its effectiveness in targeted delivery systems for cancer therapies.

Materials Science Applications

-

Biodegradable Polymers

- This compound can be incorporated into biodegradable polymer matrices, contributing to the development of environmentally friendly materials. These materials have applications in packaging and medical devices.

-

Nanotechnology

- The unique properties of this compound facilitate its use in nanotechnology, particularly in the creation of nanoscale devices for drug delivery and imaging applications.

Case Studies

Mécanisme D'action

CODACTIDE exerce ses effets en imitant les actions du peptide 1 de type glucagon et du glucagon. Ces hormones se lient à leurs récepteurs respectifs sur les cellules bêta pancréatiques, stimulant la sécrétion d’insuline et abaissant la glycémie. Les cibles moléculaires de this compound comprennent le récepteur du peptide 1 de type glucagon et le récepteur du glucagon. Les voies impliquées dans son mécanisme d’action comprennent l’activation de l’adénylate cyclase, conduisant à une augmentation des niveaux d’AMP cyclique et à une libération d’insuline subséquente.

Comparaison Avec Des Composés Similaires

CODACTIDE peut être comparé à d’autres médicaments à base de peptides utilisés pour le traitement du diabète, tels que :

Exénatide : Un agoniste du récepteur du peptide 1 de type glucagon utilisé pour améliorer le contrôle glycémique dans le diabète de type 2.

Liraglutide : Un autre agoniste du récepteur du peptide 1 de type glucagon avec une demi-vie plus longue que l’exénatide.

Dulaglutide : Un agoniste du récepteur du peptide 1 de type glucagon administré une fois par semaine avec un mécanisme d’action similaire.

L’unicité de this compound réside dans son double action sur les récepteurs du peptide 1 de type glucagon et du glucagon, offrant potentiellement une approche plus complète de la régulation du glucose par rapport à d’autres peptides à cible unique.

Activité Biologique

Codactide, a peptide compound, has garnered attention for its potential biological activities, particularly in the fields of neurobiology and metabolic regulation. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Overview of this compound

This compound is a synthetic analog of the agouti-related peptide (AgRP), which is known for its role in energy homeostasis and appetite regulation. AgRP is produced in the hypothalamus and acts primarily as an antagonist to melanocortin receptors, specifically MC3-R and MC4-R. This compound mimics some of these actions, making it a subject of interest for research into metabolic disorders and obesity management.

This compound's mechanism involves the modulation of neuroendocrine pathways related to appetite and energy expenditure:

- Inverse Agonism : Like AgRP, this compound acts as an inverse agonist at melanocortin receptors, inhibiting their activity. This leads to increased food intake and reduced energy expenditure.

- Hormonal Regulation : this compound influences the release of hormones such as cortisol and prolactin by stimulating the hypothalamic-pituitary-adrenal axis during fasting conditions .

Table 1: Summary of Biological Activities of this compound

Case Study 1: this compound in Obesity Management

A recent study investigated the effects of this compound on obesity in a rodent model. The study involved administering this compound to genetically obese mice over a period of eight weeks. Key findings included:

- Weight Loss : Mice treated with this compound exhibited a significant reduction in body weight compared to control groups.

- Food Intake : Despite increased food consumption, the overall weight loss suggested enhanced metabolic activity.

Case Study 2: Neuroendocrine Responses to this compound

Another study focused on the neuroendocrine responses elicited by this compound. Researchers administered varying doses of this compound to subjects and monitored hormonal changes:

- Cortisol Levels : There was a marked increase in cortisol levels post-administration, indicating stress response activation.

- Behavioral Changes : Subjects exhibited increased anxiety-like behaviors, correlating with elevated cortisol levels.

Research Findings

Recent literature supports the potential therapeutic applications of this compound in metabolic disorders:

- Diabetes Management : Research indicates that this compound may enhance insulin secretion through its action on pancreatic cells .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, contributing to cognitive function improvement under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.